4-methyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
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Overview
Description
4-methyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves the reaction of 4-methylbenzoic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable oxidizing agent, such as hydrogen peroxide or bromine, to yield the desired thiadiazole derivative. The reaction conditions, including temperature, solvent, and reaction time, can be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and real-time monitoring systems can help in maintaining optimal reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions can be conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of agrochemicals and pharmaceuticals, as well as in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic process. Additionally, it can modulate signaling pathways by interacting with receptors and altering their downstream effects. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
4-methyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can be compared with other thiadiazole derivatives, such as:
2-methyl-5-(methylsulfonyl)-1,3,4-thiadiazole: Similar structure but lacks the benzamide moiety, leading to different biological activities.
5-(methylsulfonyl)-1,3,4-thiadiazole-2-thiol: Contains a thiol group instead of the benzamide, which can result in distinct reactivity and applications.
4-methyl-1,3,4-thiadiazole-2-amine: The presence of an amine group instead of the sulfonyl group can significantly alter the compound’s properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11N3O3S2 |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-methyl-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H11N3O3S2/c1-7-3-5-8(6-4-7)9(15)12-10-13-14-11(18-10)19(2,16)17/h3-6H,1-2H3,(H,12,13,15) |
InChI Key |
VQPKVIHFBRWMFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)C |
Origin of Product |
United States |
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